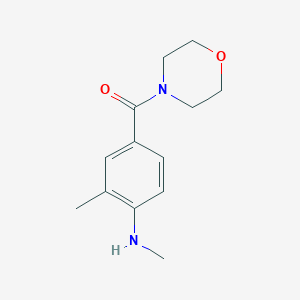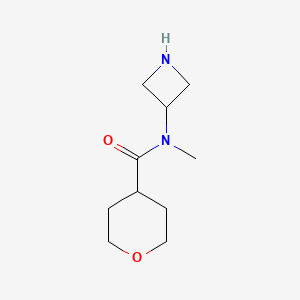
N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide
Vue d'ensemble
Description
N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound that features both azetidine and tetrahydropyran rings. These structural motifs are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to interact with biological targets in specific ways, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide typically involves the formation of the azetidine ring followed by the introduction of the tetrahydropyran moiety. One common method starts with the preparation of N-Boc-azetidin-3-one, which undergoes a Horner–Wadsworth–Emmons reaction to form N-Boc-azetidin-3-ylidene acetate. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its reactivity or biological activity.
Reduction: Reduction reactions can be used to modify the compound’s electronic properties and improve its stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to introduce different substituents on the azetidine or tetrahydropyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution reactions could produce a variety of functionalized analogs.
Applications De Recherche Scientifique
N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s ability to interact with biological targets makes it useful in the study of enzyme inhibition and receptor binding.
Medicine: Its structural features are explored for the development of new pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The tetrahydropyran moiety contributes to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other azetidine derivatives and tetrahydropyran-containing molecules, such as:
- N-Boc-azetidin-3-ylidene acetate
- Methyl 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids
- Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate
Uniqueness
N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide is unique due to its combination of azetidine and tetrahydropyran rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with a wide range of biological targets, making it a valuable compound in medicinal chemistry and drug development .
Propriétés
IUPAC Name |
N-(azetidin-3-yl)-N-methyloxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-12(9-6-11-7-9)10(13)8-2-4-14-5-3-8/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZSAOIRXGIYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CNC1)C(=O)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}(methyl)amine](/img/structure/B1425816.png)


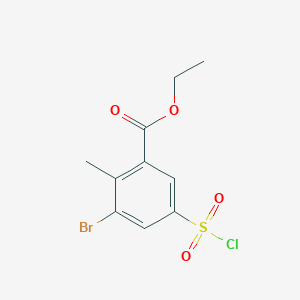
![3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine](/img/structure/B1425825.png)
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1425826.png)

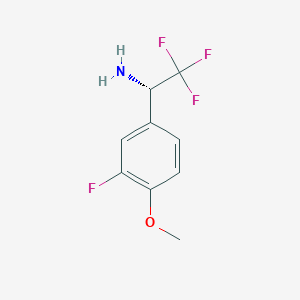
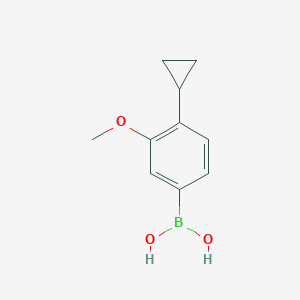
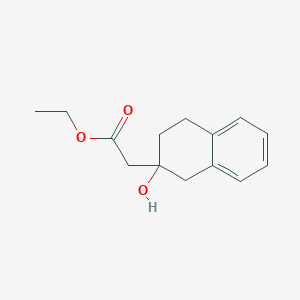

![3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1425835.png)
